tert-Butyl 6-oxohexanoate tert-Butyl 6-oxohexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13824572
InChI: InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h8H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCCCC=O
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

tert-Butyl 6-oxohexanoate

CAS No.:

Cat. No.: VC13824572

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-oxohexanoate -

Specification

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name tert-butyl 6-oxohexanoate
Standard InChI InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h8H,4-7H2,1-3H3
Standard InChI Key NLHDDMANTVRMMF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCCCC=O
Canonical SMILES CC(C)(C)OC(=O)CCCCC=O

Introduction

Structural and Molecular Characteristics

tert-Butyl 6-oxohexanoate is defined by the IUPAC name tert-butyl 6-oxohexanoate, with a molecular weight of 186.25 g/mol. Its structure comprises a six-carbon aliphatic chain terminating in a ketone group (6-oxo) and a tert-butyl ester moiety at the carboxylate end. The SMILES notation (CC(C)(C)OC(=O)CCCCC=O) and InChIKey (NLHDDMANTVRMMF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Molecular descriptors of tert-butyl 6-oxohexanoate

PropertyValue
Molecular formulaC₁₀H₁₈O₃
Molecular weight186.25 g/mol
CAS registryVCID: VC13824572
SMILESCC(C)(C)OC(=O)CCCCC=O
InChIKeyNLHDDMANTVRMMF-UHFFFAOYSA-N

The compound’s ketone group renders it electrophilic, facilitating reactions such as hydride reductions or Grignard additions, while the tert-butyl ester enhances stability against hydrolysis compared to methyl or ethyl esters .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s primary utility lies in its role as a precursor to bioactive molecules. For example, tert-butyl esters are critical intermediates in the synthesis of HMG-CoA reductase inhibitors (statins), which are pivotal in cholesterol management . The ketone group in tert-butyl 6-oxohexanoate can undergo further functionalization, such as cyanohydrin formation or aldol condensations, to generate stereochemical complexity required in drug molecules .

Specialty Chemicals

In agrochemistry, the compound’s reactivity enables the production of herbicides and insecticides. The tert-butyl group’s steric bulk can influence the pharmacokinetic properties of resultant molecules, enhancing metabolic stability.

Physicochemical Properties and Reactivity

The compound’s solubility profile is dictated by its ester and ketone functionalities. It is sparingly soluble in water but miscible with organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. The ketone group (νC=O ~1700 cm⁻¹ in IR) and ester carbonyl (νC=O ~1740 cm⁻¹) provide distinct spectroscopic handles for characterization.

Table 2: Reactivity profile of tert-butyl 6-oxohexanoate

Reaction TypeReagents/ConditionsProduct
ReductionNaBH₄, LiAlH₄6-Hydroxyhexanoate ester
Grignard additionRMgXTertiary alcohol
HydrolysisH₃O⁺/OH⁻6-Oxohexanoic acid

Comparative Analysis with Related Esters

The tert-butyl group’s steric hindrance differentiates this ester from linear analogs. For example, methyl 6-oxohexanoate is more prone to hydrolysis under acidic or basic conditions, whereas the tert-butyl variant remains stable, enabling prolonged reaction times in multi-step syntheses .

Table 3: Stability comparison of 6-oxohexanoate esters

EsterHydrolysis half-life (pH 7)
Methyl2 hours
Ethyl6 hours
tert-Butyl>24 hours

Emerging Research Directions

Recent studies explore tert-butyl 6-oxohexanoate’s potential in asymmetric catalysis and polymer chemistry. Its ketone group serves as a handle for photo-crosslinking in polymer networks, while enzymatic resolutions using lipases could yield enantiomerically pure intermediates .

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